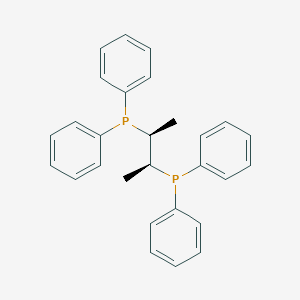

(2S,3S)-(-)-Bis(diphenylphosphino)butane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXAUDSWDBGCMN-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435814 | |

| Record name | (S,S)-Chiraphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64896-28-2 | |

| Record name | 1,1′-[(1S,2S)-1,2-Dimethyl-1,2-ethanediyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64896-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chiraphos, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-Chiraphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHIRAPHOS, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QR78GZL9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2S,3S)-(-)-Bis(diphenylphosphino)butane CAS number and structure

An In-depth Technical Guide to (2S,3S)-(-)-Bis(diphenylphosphino)butane

Introduction

This compound, commonly known as (S,S)-Chiraphos, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. As a C₂-symmetric molecule, its well-defined stereochemistry allows for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] This ligand forms stable complexes with various transition metals, including rhodium, ruthenium, and palladium, to create highly selective and active catalysts for a range of organic transformations.[2] Its applications are particularly prominent in asymmetric hydrogenation and carbon-carbon bond-forming reactions.[3]

Chemical Structure and Properties

The structure of (S,S)-Chiraphos features a butane backbone with diphenylphosphino groups at the C2 and C3 positions, both possessing S-stereochemistry.

Chemical Structure:

(Simplified representation)

A comprehensive summary of its chemical and physical properties is provided in the table below.

| Property | Value |

| CAS Number | 64896-28-2[2] |

| Molecular Formula | C₂₈H₂₈P₂[1] |

| Molecular Weight | 426.47 g/mol |

| Appearance | White to off-white solid, powder, or crystals[1][2] |

| Melting Point | 108-110 °C[3] (Lit.), 107-112 °C |

| Optical Activity | [α]²²/D −191°, c = 1.5 in chloroform |

| Synonyms | (S,S)-Chiraphos, (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane[2] |

| SMILES String | C--INVALID-LINK--P(c1ccccc1)c2ccccc2">C@@HP(c3ccccc3)c4ccccc4 |

| InChI Key | FWXAUDSWDBGCMN-ZEQRLZLVSA-N |

Synthesis Overview

A common synthetic route to enantiomerically pure Chiraphos involves the resolution of a racemic precursor. One established method starts from 2,3-bis(diphenylphosphinyl)-1,3-butadiene.[4] The key steps involve the hydrogenation of this diene to produce racemic 2,3-bis(diphenylphosphinyl)butane. This racemic mixture is then resolved using a chiral resolving agent, such as (2S,3S)-(+)- or (2R,3R)-(-)-2,3-O-dibenzoyltartaric acid (DBTA).[4] Finally, the separated enantiopure phosphine oxides are reduced to the desired this compound using a reducing agent like trichlorosilane.[4]

Caption: General workflow for the synthesis of (S,S)-Chiraphos.

Applications in Asymmetric Catalysis

(S,S)-Chiraphos is a cornerstone ligand in the field of asymmetric catalysis, valued for its ability to induce high enantioselectivity in a variety of chemical reactions.

-

Asymmetric Hydrogenation: One of its most significant applications is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins to produce chiral molecules.[5][6] This method is a powerful tool for manufacturing chiral drugs and their intermediates.[6] The Rh-(S,S)-Chiraphos complex creates a rigid chiral environment that forces the hydrogen addition to occur on a specific face of the substrate, leading to high enantiomeric excess (ee).

-

Carbon-Carbon Bond Formation: It serves as an effective ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds with stereochemical control.[2][3]

-

Other Reactions: The versatility of Chiraphos extends to other catalytic processes, including asymmetric additions to allylic ketals catalyzed by nickel.[2]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This section details a general experimental procedure for the asymmetric hydrogenation of an olefin using a Rhodium-(S,S)-Chiraphos catalyst. This protocol is representative and may require optimization for specific substrates.

Objective: To synthesize an enantiomerically enriched product via the asymmetric hydrogenation of a prochiral olefin.

Materials:

-

[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)

-

This compound ((S,S)-Chiraphos)

-

Prochiral olefin substrate (e.g., an α-(acylamino)acrylic acid derivative)

-

Anhydrous, deoxygenated solvent (e.g., CH₂Cl₂, THF, or Methanol)

-

High-purity hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Catalyst Pre-formation:

-

In a glovebox or under an inert atmosphere (N₂ or Ar), add (S,S)-Chiraphos (e.g., 0.022 mmol) to a reaction vessel.

-

Add a solution of [Rh(cod)₂]BF₄ (e.g., 0.019 mmol) in the chosen solvent (e.g., 1 mL CH₂Cl₂).[7]

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active chiral catalyst complex. The solution typically turns a reddish-orange color.

-

-

Hydrogenation Reaction:

-

To the catalyst solution, add the prochiral olefin substrate (e.g., 1.0 mmol).

-

Seal the reaction vessel and transfer it to the hydrogenation apparatus.

-

Purge the system several times with hydrogen gas to remove any residual air.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).

-

Commence vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the required duration (e.g., 1-24 hours). Reaction progress can be monitored by techniques like TLC or ¹H NMR.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen gas from the reactor.

-

Purge the system with an inert gas.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can be purified by standard methods, such as column chromatography or recrystallization, to yield the enantiomerically enriched product.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

-

Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

Caption: A simplified catalytic cycle for Rh-Chiraphos hydrogenation.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 64896-28-2 [chemicalbook.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. files.core.ac.uk [files.core.ac.uk]

(2S,3S)-(-)-Bis(diphenylphosphino)butane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2S,3S)-(-)-Bis(diphenylphosphino)butane , commonly known as (S,S)-Chiraphos , is a chiral, C₂-symmetric diphosphine ligand that has established itself as a cornerstone in the field of asymmetric catalysis. Its rigid backbone and stereodefined arrangement of diphenylphosphino groups enable the formation of highly effective and enantioselective transition metal catalysts. This technical guide provides an in-depth overview of the synthesis, properties, and applications of (S,S)-Chiraphos, tailored for professionals in research and development.

Physicochemical and Spectroscopic Properties

(S,S)-Chiraphos is a white, crystalline solid that is stable in air. Its key physicochemical and spectroscopic properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | [(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane |

| Synonyms | (S,S)-Chiraphos, (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane |

| CAS Number | 64896-28-2[1] |

| Molecular Formula | C₂₈H₂₈P₂[1] |

| Molecular Weight | 426.47 g/mol [1] |

| Property | Value | Conditions |

| Appearance | White crystalline powder or colorless plates[1] | - |

| Melting Point | 108-110 °C[2] | - |

| Optical Rotation | [α]²²D = -191°[2] | c = 1.5 in Chloroform |

| Solubility | Soluble in acetone, THF, dichloromethane, chloroform, diethyl ether, toluene, and hot ethanol. Insoluble in hexanes, methanol, and cold ethanol.[1] | - |

| Spectroscopic Data | Description |

| ¹H NMR | Spectra available in the literature for platinum complexes.[1] |

| ³¹P NMR | Spectra available in the literature for platinum complexes.[1] |

| IR Spectroscopy | Conforms to the structure. |

| Mass Spectrometry | Consistent with the molecular formula. |

Synthesis of (S,S)-Chiraphos

The most common and reliable synthesis of (S,S)-Chiraphos originates from the chiral pool, utilizing the readily available and enantiopure (S,S)-tartaric acid. The synthetic pathway involves the preparation of (S,S)-2,3-butanediol, its subsequent tosylation, and finally, the nucleophilic substitution with lithium diphenylphosphide.

Experimental Protocols

1. Preparation of (S,S)-2,3-Butanediol Ditosylate

This procedure is adapted from the seminal work of Fryzuk and Bosnich.

-

Materials: (S,S)-2,3-butanediol, p-toluenesulfonyl chloride (TsCl), pyridine.

-

Procedure:

-

A solution of (S,S)-2,3-butanediol in pyridine is cooled in an ice bath.

-

p-Toluenesulfonyl chloride is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into ice-water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed sequentially with cold dilute HCl, water, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

-

2. Preparation of Lithium Diphenylphosphide

-

Materials: Triphenylphosphine, lithium metal, and an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), freshly cut lithium metal is added to anhydrous THF.

-

A solution of triphenylphosphine in anhydrous THF is added dropwise to the stirred suspension of lithium metal.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the formation of a deep red-orange solution, indicating the presence of the lithium diphenylphosphide anion. The reaction is typically complete within a few hours.

-

3. Synthesis of (S,S)-Chiraphos

-

Materials: (S,S)-2,3-butanediol ditosylate, lithium diphenylphosphide solution in THF.

-

Procedure:

-

Under an inert atmosphere, a solution of (S,S)-2,3-butanediol ditosylate in anhydrous THF is cooled in an ice bath.

-

The freshly prepared solution of lithium diphenylphosphide in THF is added dropwise to the stirred solution of the ditosylate.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the careful addition of degassed water.

-

The product is extracted with an organic solvent, and the organic layer is washed with degassed water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent such as absolute ethanol to afford (S,S)-Chiraphos as a white crystalline solid.[1]

-

Applications in Asymmetric Catalysis

(S,S)-Chiraphos is a highly effective ligand in a variety of transition metal-catalyzed asymmetric reactions, most notably in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation.

Asymmetric Hydrogenation

Rhodium complexes of (S,S)-Chiraphos are highly efficient catalysts for the asymmetric hydrogenation of prochiral olefins, particularly α-(acylamino)acrylic acids and their esters, to produce chiral amino acid derivatives with high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

-

Catalyst Precursor Preparation: A rhodium precursor, such as [Rh(COD)₂]BF₄, and (S,S)-Chiraphos (in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol or THF) under an inert atmosphere to form the active catalyst in situ.

-

Hydrogenation Procedure:

-

The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in the same degassed solvent in a hydrogenation vessel.

-

The catalyst solution is added to the substrate solution.

-

The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1-10 atm).

-

The reaction mixture is stirred at room temperature until the hydrogen uptake ceases.

-

The solvent is removed under reduced pressure.

-

-

Analysis: The conversion can be determined by ¹H NMR spectroscopy. The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC or chiral GC analysis.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium complexes of (S,S)-Chiraphos are also effective catalysts for asymmetric allylic alkylation (AAA) reactions, which are a powerful tool for the construction of stereogenic centers.

Conclusion

This compound, or (S,S)-Chiraphos, remains a highly valuable and versatile chiral ligand in the arsenal of synthetic chemists. Its straightforward synthesis from the chiral pool and its demonstrated efficacy in a range of asymmetric catalytic transformations ensure its continued relevance in both academic research and industrial applications, particularly in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides a foundational understanding for the synthesis and application of this important catalytic tool.

References

(S,S)-Chiraphos Ligand: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the (S,S)-Chiraphos ligand, a prominent chiral diphosphine ligand utilized in asymmetric catalysis. This document details the experimental protocols for its preparation and presents a thorough analysis of its spectroscopic and physical properties.

Introduction

(S,S)-Chiraphos, or (2S,3S)-Bis(diphenylphosphino)butane, is a C₂-symmetric bidentate phosphine ligand renowned for its efficacy in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. Its rigid chiral backbone, derived from readily available (S,S)-tartaric acid, imparts a well-defined chiral environment to a metal center, enabling high levels of enantioselectivity in catalytic reactions. This guide serves as a practical resource for researchers aiming to synthesize and characterize this valuable ligand.

Synthesis of (S,S)-Chiraphos

The synthesis of (S,S)-Chiraphos is a multi-step process that begins with the commercially available and inexpensive chiral pool starting material, (S,S)-tartaric acid. The overall synthetic strategy involves the conversion of (S,S)-2,3-butanediol to its corresponding ditosylate, followed by a nucleophilic substitution with lithium diphenylphosphide.[1]

Caption: Synthetic pathway of (S,S)-Chiraphos.

Experimental Protocols

1. Preparation of (S,S)-2,3-Butanediol Ditosylate

This procedure is adapted from the method described by Fryzuk and Bosnich in the Journal of the American Chemical Society (1977).

-

Materials:

-

(2S,3S)-Butanediol

-

Pyridine (dried over KOH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Chloroform

-

Ice

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Methanol

-

-

Procedure:

-

A solution of (2S,3S)-butanediol in a minimal amount of dry pyridine is cooled in an ice bath.

-

A solution of p-toluenesulfonyl chloride in pyridine is added dropwise to the cooled diol solution with stirring. The reaction mixture is kept cold and stirred for several hours.

-

The mixture is then poured into a mixture of ice and concentrated hydrochloric acid.

-

The aqueous layer is extracted with chloroform.

-

The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and again with water, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude ditosylate.

-

The crude product is recrystallized from methanol to afford pure (S,S)-2,3-butanediol ditosylate as a white solid.

-

2. Preparation of Lithium Diphenylphosphide

Lithium diphenylphosphide is a highly air- and moisture-sensitive reagent and must be prepared and handled under an inert atmosphere (e.g., argon or nitrogen).

-

Materials:

-

Lithium metal (wire or dispersion)

-

Chlorodiphenylphosphine

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, freshly cut lithium metal is added to anhydrous THF under an inert atmosphere.

-

A solution of chlorodiphenylphosphine in THF is added dropwise to the lithium suspension with vigorous stirring.[1]

-

The reaction is exothermic and may require external cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the lithium metal is consumed, and a deep red solution of lithium diphenylphosphide is formed. This solution is used directly in the next step.

-

3. Synthesis of (S,S)-Chiraphos

-

Materials:

-

(S,S)-2,3-Butanediol ditosylate

-

Lithium diphenylphosphide solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Degassed water

-

Diethyl ether

-

Methanol (degassed)

-

-

Procedure:

-

A solution of (S,S)-2,3-butanediol ditosylate in anhydrous THF is added dropwise to the freshly prepared solution of lithium diphenylphosphide at room temperature under an inert atmosphere.

-

The reaction mixture is stirred overnight at room temperature.

-

The reaction is quenched by the slow addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to give a crude solid.

-

The crude product is purified by recrystallization from degassed methanol to yield (S,S)-Chiraphos as a white crystalline solid.

-

Characterization of (S,S)-Chiraphos

The identity and purity of the synthesized (S,S)-Chiraphos ligand are confirmed by a combination of physical and spectroscopic methods.

Caption: Characterization techniques for (S,S)-Chiraphos.

Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point (°C) | 105-107 |

| Optical Rotation | [α]²⁵_D_ -227° (c 1, CHCl₃) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (S,S)-Chiraphos. Spectra are typically recorded in deuterated chloroform (CDCl₃).

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Phenyl | 7.50-7.20 | m | C₆H₅ | |

| CH | 2.25 | m | P-CH -CH₃ | |

| Methyl | 1.10 | dd | J_HH_ = 7.0, J_PH_ = 14.0 | CH-CH ₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Phenyl (ipso) | 139.0 (d, J_PC_ = 14 Hz) | C -P |

| Phenyl (ortho) | 133.5 (d, J_PC_ = 19 Hz) | o-C |

| Phenyl (meta) | 128.5 | m-C |

| Phenyl (para) | 128.3 | p-C |

| CH | 33.5 (d, J_PC_ = 13 Hz) | C H-CH₃ |

| Methyl | 16.5 (d, J_PC_ = 15 Hz) | CH-C H₃ |

| ³¹P NMR | Chemical Shift (δ, ppm) | Assignment |

| Phosphorus | -14.5 | PPh₂ |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized ligand.

| Technique | m/z | Assignment |

| ESI-MS | 427.17 | [M+H]⁺ |

Conclusion

This technical guide provides a detailed protocol for the synthesis of the (S,S)-Chiraphos ligand, along with a comprehensive summary of its characterization data. The procedures outlined are based on established literature methods and are intended to be a valuable resource for researchers in the fields of organic synthesis, catalysis, and drug development. The successful synthesis and characterization of this ligand are crucial for its application in asymmetric catalysis, where it continues to be a powerful tool for the enantioselective synthesis of chiral molecules.

References

Physical and chemical properties of (2S,3S)-(-)-Bis(diphenylphosphino)butane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S,3S)-(-)-Bis(diphenylphosphino)butane, commonly known as (S,S)-Chiraphos, is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its C2-symmetric backbone and stereogenic carbons make it a highly effective ligand for a variety of transition metal-catalyzed reactions, enabling the synthesis of enantiomerically enriched products. This technical guide provides a detailed overview of its physical and chemical properties, a representative synthesis protocol, and an example of its application in asymmetric hydrogenation.

Core Physical and Chemical Properties

(S,S)-Chiraphos is a white crystalline powder that is stable in air, a desirable characteristic for a phosphine ligand.[1] Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][2] |

| Molecular Formula | C₂₈H₂₈P₂ | [3][4] |

| Molecular Weight | 426.47 g/mol | [4] |

| Melting Point | 104-109 °C | [1][5] |

| Boiling Point | 529.2 ± 33.0 °C (Predicted) | [5][6] |

| Optical Rotation | [α]D²⁷ -211° (c = 1.5 in CHCl₃) | [4] |

| Solubility | Soluble in acetonitrile and chloroform. | [5][6] |

Chemical Identity

| Identifier | Value | References |

| CAS Number | 64896-28-2 | [1][3] |

| IUPAC Name | [(2S,3S)-3-(diphenylphosphanyl)butan-2-yl]-diphenylphosphane | [3] |

| InChI | InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m0/s1 | [3] |

| SMILES | C--INVALID-LINK--P(c1ccccc1)c2ccccc2">C@HP(c3ccccc3)c4ccccc4 | [7] |

Spectral Data

Detailed spectral analysis is crucial for the characterization and quality control of this compound. While high-resolution spectra are not provided here, the following tables summarize key spectral data.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | References |

| ¹H NMR | The spectrum is complex due to the phenyl and methyl protons. | [3][4] |

| ¹³C NMR | Signals corresponding to the methyl, methine, and aromatic carbons are observed. | [3] |

| ³¹P NMR | A single resonance is typically observed due to the C2 symmetry of the molecule. | [4] |

Infrared (IR) Spectroscopy

The IR spectrum of (S,S)-Chiraphos exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include those for C-H stretching of the aromatic and aliphatic moieties, P-C stretching, and phenyl ring vibrations.

Mass Spectrometry

Mass spectrometric analysis of (S,S)-Chiraphos would show the molecular ion peak (M+) and fragmentation patterns characteristic of phosphine ligands, including the loss of phenyl groups.

Experimental Protocols

Synthesis of this compound

The most common and practical synthesis of (S,S)-Chiraphos starts from the readily available and inexpensive chiral pool starting material, (S,S)-tartaric acid.[1] The following is a representative experimental protocol.

References

A Technical Guide to the Spectroscopic Characterization of (S,S)-Chiraphos

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral diphosphine ligand (S,S)-Chiraphos. It is intended for researchers, scientists, and professionals in drug development and catalysis who utilize this ligand in their work. This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data and provides detailed experimental protocols for their acquisition.

Introduction to (S,S)-Chiraphos

(S,S)-Chiraphos, with the chemical name (2S,3S)-(-)-Bis(diphenylphosphino)butane, is a widely used chiral bidentate phosphine ligand in asymmetric catalysis.[1] Its C2 symmetry and chiral backbone are crucial for inducing enantioselectivity in a variety of metal-catalyzed reactions.[1] Accurate spectroscopic characterization is essential for verifying the purity and structural integrity of the ligand before its use in sensitive catalytic systems.

Chemical Structure:

-

IUPAC Name: [(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane[2]

-

CAS Number: 64896-28-2[2]

-

Molecular Formula: C₂₈H₂₈P₂[2]

-

Molecular Weight: 426.47 g/mol [2]

Spectroscopic Data Presentation

The following tables are structured to present the key spectroscopic data for (S,S)-Chiraphos. Researchers can use these templates to record and compare their experimental findings.

Table 1: ¹H NMR Spectroscopic Data for (S,S)-Chiraphos

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Phenyl Protons | ||

| Data not available | Methine Protons (CH) | ||

| Data not available | Methyl Protons (CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for (S,S)-Chiraphos

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic Carbons (ipso, ortho, meta, para) |

| Data not available | Methine Carbons (CH) |

| Data not available | Methyl Carbons (CH₃) |

Table 3: ³¹P NMR Spectroscopic Data for (S,S)-Chiraphos

| Chemical Shift (δ) ppm | Multiplicity |

| Data not available | s |

Table 4: FT-IR Spectroscopic Data for (S,S)-Chiraphos

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Aromatic C-H stretch | |

| Data not available | Aliphatic C-H stretch | |

| Data not available | C=C aromatic ring stretch | |

| Data not available | P-C stretch | |

| Data not available | C-H bend |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FT-IR spectra of (S,S)-Chiraphos are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Due to the air-sensitivity of phosphine ligands, all sample preparations should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3][4]

-

Accurately weigh approximately 5-10 mg of (S,S)-Chiraphos into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) to the NMR tube.[5]

-

Cap the NMR tube securely and gently agitate to ensure complete dissolution of the sample.[5]

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Use standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on a 100 MHz or higher field spectrometer.

-

Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR compared to ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

-

³¹P NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer equipped with a phosphorus probe.

-

Proton decoupling is commonly used to obtain a single sharp peak for equivalent phosphorus atoms.

-

Use an external reference of 85% H₃PO₄.

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Mull Technique):

-

Given that (S,S)-Chiraphos is a solid, the mull technique is a suitable method for sample preparation.[6][7][8][9][10]

-

In an agate mortar and pestle, grind a small amount (2-5 mg) of (S,S)-Chiraphos to a fine powder. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.[7]

-

Add one to two drops of a mulling agent (e.g., Nujol - mineral oil) to the powdered sample.[7]

-

Triturate the mixture until a uniform, thick paste is formed.[6]

-

Transfer a small amount of the mull onto one face of a clean, dry salt plate (e.g., KBr, NaCl).

-

Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample in the IR beam path and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Process the spectrum by subtracting the background to obtain the final transmittance or absorbance spectrum.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of (S,S)-Chiraphos.

Caption: Workflow for the spectroscopic analysis of (S,S)-Chiraphos.

References

- 1. Chiraphos - Wikipedia [en.wikipedia.org]

- 2. Chiraphos, (S,S)- | C28H28P2 | CID 10113249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 4. magritek.com [magritek.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 9. jascoinc.com [jascoinc.com]

- 10. Infrared Spectra of Solids – the Mull Technique | The Infrared and Raman Discussion Group [irdg.org]

The Architecture of Chirality: A Technical Guide to the Discovery and History of Chiral Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern synthetic chemistry, the quest for enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the physiological activity of a molecule is often intrinsically linked to its three-dimensional structure. Asymmetric catalysis has emerged as the most elegant and efficient strategy to achieve this goal, enabling the synthesis of a desired enantiomer with high selectivity. At the heart of this field lies the development of chiral ligands, molecules that can impart their chirality to a metal center, thereby directing the stereochemical outcome of a catalytic reaction. Among the diverse array of chiral ligands, phosphines have attained a privileged status due to their unique electronic and steric properties, which allow for fine-tuning of the catalyst's reactivity and selectivity. This technical guide provides an in-depth exploration of the discovery and historical development of chiral phosphine ligands, from their conceptual beginnings to their current standing as indispensable tools in asymmetric synthesis. We will delve into the seminal discoveries, the key molecular architectures, and the practical applications that have shaped this vibrant field of research.

The Dawn of Chiral Phosphine Ligands: From Concept to a Nobel Prize-Winning Reality

The theoretical foundation for chiral phosphine ligands was laid in the early 1960s with the synthesis of the first optically active phosphines by Horner and Mislow. They demonstrated that phosphines with three different substituents on the phosphorus atom are chiral and can be resolved into their enantiomers. However, it was the groundbreaking work of William S. Knowles at Monsanto in 1968 that transformed this academic curiosity into a powerful tool for asymmetric catalysis.[1]

Knowles's pivotal idea was to replace the achiral triphenylphosphine ligands in the well-known Wilkinson's catalyst, RhCl(PPh₃)₃, with a chiral phosphine. In a landmark experiment, he used a chiral methylpropylphenylphosphine to catalyze the hydrogenation of α-phenylacrylic acid, achieving a modest but significant 15% enantiomeric excess (ee) of one enantiomer of hydratropic acid.[2] This result, though not yet of practical utility, was the first demonstration of a chiral phosphine ligand inducing asymmetry in a metal-catalyzed reaction, proving the feasibility of asymmetric hydrogenation.[1]

This initial success spurred further research, leading to the development of monodentate P-chiral ligands like PAMP (phenyl-o-anisyl-methylphosphine) and CAMP (cyclohexyl-o-anisyl-methylphosphine), which offered improved enantioselectivities. This pioneering work culminated in Knowles being awarded a share of the 2001 Nobel Prize in Chemistry for his contributions to chirally catalyzed hydrogenation reactions.[2]

The Breakthrough of Bidentate Phosphine Ligands: DIOP and DIPAMP

A significant leap forward in the field was the development of bidentate phosphine ligands, or diphosphines, which chelate to the metal center, providing a more rigid and well-defined chiral environment.

DIOP: A C₂-Symmetric Ligand from a Chiral Pool

In 1971, Henri B. Kagan and Dang-Tuan-Phat at the Université Paris-Sud introduced DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), one of the first and most influential C₂-symmetric chiral diphosphine ligands. The elegance of DIOP lies in its straightforward synthesis from the readily available and inexpensive chiral starting material, L-(+)-tartaric acid. The C₂ symmetry of the ligand reduces the number of possible diastereomeric transition states in the catalytic cycle, often leading to higher enantioselectivities. In the asymmetric hydrogenation of various alkenes, Rhodium-DIOP catalysts demonstrated significantly improved optical yields, reaching up to 72% ee.

Table 1: Performance of Rh-DIOP in the Asymmetric Hydrogenation of Prochiral Olefins

| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | ee (%) |

| α-acetamidocinnamic acid | N-acetyl-phenylalanine | 0.05 | 1 | Benzene/Ethanol | 72 |

| Methyl α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | 0.05 | 1 | Benzene/Ethanol | 68 |

| α-phenylacrylic acid | Hydratropic acid | 0.05 | 1 | Benzene/Ethanol | 63 |

Data compiled from various sources.

DIPAMP: The Industrial Catalyst for L-DOPA Synthesis

Building on his earlier work, William S. Knowles and his team at Monsanto developed DIPAMP ((R,R)-1,2-bis[(o-methoxyphenyl)(phenyl)phosphino]ethane) in the early 1970s.[3] This P-chirogenic ligand, where the chirality resides on the phosphorus atoms, proved to be exceptionally effective in the asymmetric hydrogenation of enamide precursors to α-amino acids. The true triumph of DIPAMP was its successful application in the industrial synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease.[2][3] The Monsanto L-DOPA process, which utilized a Rh-DIPAMP catalyst, achieved an impressive 95% ee for the key hydrogenation step, marking the first industrial-scale application of asymmetric catalysis.[2]

Table 2: Performance of Rh-DIPAMP in the Asymmetric Hydrogenation of L-DOPA Precursor

| Substrate | Product | Catalyst | S/C Ratio | H₂ Pressure (psi) | Solvent | ee (%) |

| (Z)-α-acetamidocinnamic acid derivative | L-DOPA precursor | [Rh((R,R)-DIPAMP)(COD)]⁺BF₄⁻ | 20,000 | 45 | Isopropanol | 95 |

Data from the Monsanto L-DOPA process.[2]

The Rise of Atropisomeric Biaryl Phosphine Ligands: The BINAP Revolution

The 1980s witnessed another paradigm shift in chiral ligand design with the advent of atropisomeric biaryl phosphine ligands, exemplified by the seminal work of Ryoji Noyori and Hidemasa Takaya on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4][5] BINAP possesses axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings.[5] This C₂-symmetric ligand forms highly effective and versatile catalysts with a range of transition metals, most notably ruthenium and rhodium.

The synthesis of BINAP starts from 1,1'-bi-2-naphthol (BINOL), which is resolved into its enantiomers and then converted to the corresponding diphosphine.[1][4] Ru-BINAP catalysts, in particular, have demonstrated exceptional performance in the asymmetric hydrogenation of a wide variety of functionalized ketones and olefins, often with enantioselectivities exceeding 99% ee.[6][7] The broad applicability of BINAP has made it one of the most widely used chiral ligands in both academic and industrial settings.[4]

Table 3: Versatility of Ru-BINAP in Asymmetric Hydrogenation

| Substrate | Product | Catalyst | S/C Ratio | H₂ Pressure (atm) | Solvent | ee (%) |

| Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | RuCl₂[(R)-BINAP] | 2000 | 100 | Methanol | >99 |

| Geraniol | (R)-Citronellol | Ru(OAc)₂[(S)-BINAP] | 1000 | 30 | Methanol | 98 |

| 2-(6'-methoxy-2'-naphthyl)propenoic acid | (S)-Naproxen | Ru(OAc)₂[(S)-BINAP] | 1000 | 4 | Methanol | 97 |

Data compiled from various sources.[8][9]

Beyond hydrogenation, palladium-BINAP complexes have also proven to be highly effective catalysts for asymmetric carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of axially chiral biaryl compounds with high enantioselectivity.[10][11]

Experimental Protocols

Synthesis of (-)-DIOP from L-(+)-Tartaric Acid (General Procedure)

The synthesis of DIOP is a classic example of utilizing a chiral pool starting material. The general four-step procedure is as follows:

-

Esterification: L-(+)-Tartaric acid is first converted to its diethyl ester, diethyl L-tartrate, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.

-

Acetal Protection: The two hydroxyl groups of diethyl L-tartrate are protected as an acetonide by reacting with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester.

-

Reduction: The ester groups are then reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent to yield (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol.

-

Phosphination: The diol is first converted to its ditosylate by reaction with p-toluenesulfonyl chloride in pyridine. Subsequent reaction of the ditosylate with lithium diphenylphosphide (LiPPh₂) affords (-)-DIOP.

Synthesis of (R)-BINAP from (R)-BINOL (Organic Syntheses Procedure)[13][14]

This procedure describes a practical, scalable synthesis of enantiomerically pure BINAP.

A. Preparation of the Ditriflate of (R)-1,1'-bi-2-naphthol: To a solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 eq) and pyridine (3.0 eq) in dry methylene chloride at 5-10 °C under a nitrogen atmosphere, triflic anhydride (2.3 eq) is added. The reaction is stirred at room temperature overnight. Hexane is added, and the mixture is filtered through a pad of silica gel. The filtrate is concentrated to provide the ditriflate as a white solid.

B. Preparation of (R)-(+)-BINAP: To a solution of [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe) (0.1 eq) in anhydrous dimethylformamide (DMF) under nitrogen is added diphenylphosphine (0.6 eq). The solution is heated to 100 °C for 30 minutes. A solution of the chiral ditriflate of binaphthol (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.0 eq) in DMF is then added, along with additional diphenylphosphine. The reaction is heated at 100 °C for 2-3 days. Upon cooling, the product crystallizes and is collected by filtration, washed with methanol, and dried under vacuum to afford (R)-BINAP.

Noyori Asymmetric Hydrogenation of a β-Keto Ester with Ru-BINAP (General Procedure)[7][9]

This protocol is representative of the highly efficient hydrogenations catalyzed by Ru-BINAP complexes.

A Schlenk flask is charged with the β-keto ester substrate (e.g., methyl 3-oxobutanoate) and methanol. The solution is degassed. In a glovebox, RuCl₂[(R)-BINAP] (0.05-0.1 mol%) is added. The reaction vessel is placed in a high-pressure autoclave, which is then sealed, purged with hydrogen, and pressurized to the desired pressure (e.g., 100 atm). The reaction is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12 hours). After releasing the pressure, the solvent is removed under reduced pressure, and the product, a chiral β-hydroxy ester, is purified by distillation or chromatography.

Visualizing the Evolution and Logic

Historical Timeline of Chiral Phosphine Ligand Discovery

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. uclm.es [uclm.es]

- 3. DIPAMP - Wikipedia [en.wikipedia.org]

- 4. BINAP [chemeurope.com]

- 5. BINAP - Wikipedia [en.wikipedia.org]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. synarchive.com [synarchive.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Core Principles of Enantioselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern organic chemistry and pharmaceutical development. It involves chemical reactions that preferentially produce one of two enantiomers of a chiral product. Given that the physiological activity of chiral molecules, particularly pharmaceuticals, is often exclusive to a single enantiomer, the ability to synthesize enantiomerically pure compounds is of paramount importance.[1][2] This guide provides an in-depth overview of the fundamental principles and core strategies of enantioselective synthesis, including the use of chiral pools, chiral auxiliaries, and various forms of enantioselective catalysis. Detailed experimental protocols and quantitative data for key reactions are presented to provide a practical framework for researchers in the field.

Introduction: The Significance of Chirality

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image.[3] These non-superimposable mirror images are called enantiomers. Enantiomers share identical physical and chemical properties in an achiral environment but exhibit different biological activities due to their interactions with the chiral environment of biological systems, such as enzymes and receptors.[1] A tragic historical example that underscores the importance of enantioselectivity is the thalidomide disaster, where one enantiomer was an effective sedative while the other was a potent teratogen.[4] Consequently, the ability to selectively synthesize a single enantiomer is a critical requirement in drug development and the synthesis of fine chemicals.[1][5]

Fundamental Strategies for Enantioselective Synthesis

The goal of enantioselective synthesis is to create a chiral product with a high enantiomeric excess (ee), which is a measure of the purity of the sample in terms of one enantiomer over the other. This is achieved by employing a chiral influence during the reaction, which can be categorized into three main strategies:

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials.[6][7] The inherent chirality of these starting materials is carried through the synthetic sequence to the final product.[6]

-

Chiral Auxiliaries: In this strategy, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary).[3][8] The auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in excess.[8] After the reaction, the auxiliary is cleaved from the product and can often be recovered for reuse.[4][8]

-

Enantioselective Catalysis: This is arguably the most elegant and efficient approach, where a small amount of a chiral catalyst creates a chiral environment for the reaction, leading to the formation of one enantiomer in preference to the other.[9][10] This method is highly atom-economical and is amenable to large-scale industrial processes.[4] Enantioselective catalysis can be further divided into three main categories:

-

Transition-Metal Catalysis: Chiral ligands are coordinated to a metal center, which then catalyzes the asymmetric transformation.[9][11]

-

Organocatalysis: Small, chiral organic molecules are used as catalysts.[12][13] This approach avoids the use of potentially toxic and expensive metals.[4]

-

Biocatalysis: Enzymes are used as highly selective chiral catalysts.[9][14]

-

Key Methodologies and Experimental Protocols

This section provides a detailed look at some of the most important and widely used reactions in enantioselective synthesis, complete with quantitative data and experimental protocols.

Enantioselective Catalysis: The Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[12][15][16][17] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[12][15][18]

Quantitative Data:

| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | D-(-)-DIPT | 93 | 88 |

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |

| Allyl alcohol | D-(-)-DET | - | 95 |

Data sourced from Benchchem Application Notes.[4]

Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol

-

Materials: Geraniol, D-(-)-diisopropyl tartrate (DIPT), titanium(IV) isopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP) in a nonane solution, anhydrous dichloromethane (CH₂Cl₂), and molecular sieves.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous CH₂Cl₂ and powdered 4Å molecular sieves.

-

Cool the suspension to -20 °C.

-

Add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe and stir the mixture for 30 minutes at -20 °C.

-

Add geraniol to the reaction mixture.

-

Slowly add the TBHP solution dropwise over 10-15 minutes, maintaining the internal temperature below -20 °C.

-

Stir the reaction at -20 °C and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

-

Stir vigorously for 1 hour, then separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxy alcohol by flash column chromatography.[4]

-

Logical Workflow:

Enantioselective Catalysis: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones and olefins using a ruthenium catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[19][20][21] This reaction is widely used in industry for the synthesis of enantiomerically pure alcohols.[19]

Quantitative Data:

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Methyl 2,2-dimethyl-3-oxobutanoate | Ru-BINAP | 99 | 96 |

| Racemic methyl α-(benzamidomethyl) acetoacetate | (R)-BINAP-Ru | - | 99.5 (syn-product) |

Data sourced from Myers Research Group and a study on dynamic kinetic resolution.[22][23]

Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester

-

Materials: β-keto ester, [RuCl₂((R)-BINAP)], ethanol, hydrogen gas.

-

Procedure:

-

In a nitrogen-filled glovebox, charge a reaction vessel with the β-keto ester and degassed ethanol.

-

Add the [RuCl₂((R)-BINAP)] catalyst.

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 4-100 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 23-100 °C) and stir for the required time (e.g., 6-36 hours).

-

After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography or distillation.[22]

-

Logical Workflow:

Organocatalysis: Proline-Catalyzed Aldol Reaction

The use of the simple amino acid L-proline as a catalyst for asymmetric aldol reactions is a landmark in organocatalysis.[5] Proline catalyzes the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity.[24]

Quantitative Data:

| Ketone | Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline | 99 | 96 |

| Acetone | 4-Nitrobenzaldehyde | L-prolinamide derivative | up to 93 | - |

Data sourced from a study on proline-catalyzed aldol reactions and a study on prolinamide derivatives.[16][25]

Experimental Protocol: Proline-Catalyzed Aldol Reaction

-

Materials: Aldehyde, ketone (e.g., acetone), L-proline, and a solvent (e.g., DMSO or a water/methanol mixture).

-

Procedure:

-

To a stirred solution of the catalyst (e.g., 10-20 mol% L-proline) in the chosen solvent, add the aldehyde.

-

Add the ketone (often in excess) to the mixture at the desired temperature (e.g., -10 to 25 °C).

-

Stir the solution for the required time (e.g., 24-72 hours).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.[26]

-

Signaling Pathway:

Chiral Auxiliaries: Evans Asymmetric Alkylation

The use of oxazolidinone chiral auxiliaries, developed by David Evans, is a reliable method for the asymmetric alkylation of enolates.[6][27] The chiral auxiliary is first acylated, and then the resulting imide is deprotonated to form a chiral enolate, which reacts with an electrophile from the less sterically hindered face.[1][9]

Quantitative Data:

| Substrate | Electrophile | Diastereomeric Ratio |

| Propionyl oxazolidinone | Allyl iodide | 98:2 |

| Propionyl oxazolidinone | Benzyl bromide | >99:1 |

Data sourced from a Journal of Chemical Education article and Myers' lecture notes.[1][6]

Experimental Protocol: Evans Asymmetric Alkylation

-

Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, n-butyllithium, an alkylating agent (e.g., benzyl bromide), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Acylation:

-

Dissolve the oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere.

-

Add n-butyllithium dropwise and stir for 15 minutes.

-

Add propionyl chloride and stir for 1 hour at -78 °C.

-

Warm to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, dry, and purify to obtain the N-propionyl oxazolidinone.

-

-

Alkylation:

-

Dissolve the N-propionyl oxazolidinone in anhydrous THF at -78 °C.

-

Add a strong base such as lithium diisopropylamide (LDA) to form the enolate.

-

Add the alkylating agent (e.g., benzyl bromide) and stir at -78 °C.

-

Quench the reaction and purify the product.

-

-

Auxiliary Cleavage:

-

Cleave the auxiliary using a method such as hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid.

-

-

Logical Workflow:

Biocatalysis: Enzymatic Kinetic Resolution of Linalool

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, leaving the unreacted alcohol enriched in the other enantiomer.

Quantitative Data:

| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| (R,S)-Linalool | Lipase from Pseudomonas cepacia | (R)-Linalyl acetate | ~50 | >99 |

Data extrapolated from similar lipase-catalyzed resolutions.[28]

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Linalool

-

Materials: Racemic linalool, immobilized lipase (e.g., Novozym 435), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., hexane).

-

Procedure:

-

Dissolve racemic linalool in the organic solvent in a reaction vessel.

-

Add the immobilized lipase to the solution.

-

Add the acyl donor (vinyl acetate).

-

Stir the mixture at a controlled temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme (which can be washed and reused).

-

Separate the acylated product (linalyl acetate) from the unreacted linalool by column chromatography.

-

Logical Workflow:

Conclusion

The principles of enantioselective synthesis are fundamental to the advancement of chemistry, with profound implications for the pharmaceutical industry and materials science. The strategies outlined in this guide—chiral pool synthesis, the use of chiral auxiliaries, and the diverse field of enantioselective catalysis—provide a powerful toolkit for the synthesis of enantiomerically pure compounds. As the demand for complex, single-enantiomer drugs continues to grow, the development of new, more efficient, and sustainable asymmetric methodologies will remain a key area of research. The detailed protocols and quantitative data presented herein offer a practical resource for scientists and researchers engaged in this critical field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 17. Sharpless Epoxidation [organic-chemistry.org]

- 18. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]

- 19. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 20. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 21. synarchive.com [synarchive.com]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

- 25. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of C2-Symmetric Ligands in Asymmetric Catalysis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

C2-symmetric ligands have emerged as a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with remarkable efficiency and selectivity. Their unique structural feature, a twofold rotational axis of symmetry, significantly simplifies the catalytic landscape, thereby enhancing stereocontrol in a vast array of chemical transformations. This technical guide provides an in-depth exploration of the core principles governing the action of C2-symmetric ligands, their synthesis, and their application in key catalytic reactions. Detailed experimental protocols for the preparation of prominent ligands and their use in catalysis are presented, alongside quantitative data to facilitate comparison and catalyst selection. Furthermore, this guide employs visualizations to elucidate complex mechanistic pathways and experimental workflows, offering a comprehensive resource for professionals in the fields of chemical research and drug development.

Introduction: The Principle of C2 Symmetry in Asymmetric Catalysis

In the pursuit of enantiomerically pure molecules, essential for the development of pharmaceuticals and other advanced materials, asymmetric catalysis has become an indispensable tool. At the heart of many highly successful asymmetric catalytic systems lies a chiral ligand that imparts its stereochemical information to the final product. Among the myriad of chiral ligands developed, those possessing C2 symmetry have garnered significant attention and are often referred to as "privileged ligands" due to their broad applicability and high efficacy.[1]

C2 symmetry refers to the property of a molecule that remains unchanged after a 180° rotation around a central axis. While seemingly counterintuitive for inducing asymmetry, the presence of a C2 axis in a chiral ligand is highly advantageous. It reduces the number of possible diastereomeric transition states in a catalytic reaction, as the two coordination sites of the ligand are chemically equivalent.[1][2] This simplification of the energetic landscape often leads to a more pronounced energy difference between the pathways leading to the two enantiomers of the product, resulting in higher enantioselectivity.[2]

Prominent examples of C2-symmetric ligands that have revolutionized asymmetric catalysis include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Salen [N,N'-bis(salicylidene)ethylenediamine] derivatives, and bis(oxazoline) ligands. These ligands, when complexed with a suitable metal center, form powerful catalysts for a wide range of transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[2][3]

Key Classes of C2-Symmetric Ligands and Their Applications

The versatility of C2-symmetric ligands is showcased by the diverse array of chemical reactions they effectively catalyze. This section highlights three major classes of C2-symmetric ligands and their applications in seminal asymmetric transformations.

BINAP in Asymmetric Hydrogenation

The development of BINAP, a C2-symmetric atropisomeric bisphosphine ligand, was a landmark achievement in asymmetric catalysis. When complexed with ruthenium(II), BINAP forms highly efficient catalysts for the asymmetric hydrogenation of a variety of functionalized olefins and ketones.[4] The Noyori asymmetric hydrogenation, which utilizes Ru-BINAP complexes, has found widespread industrial application, most notably in the synthesis of enantiomerically pure pharmaceuticals.[4]

The catalytic cycle of the Ru-BINAP-catalyzed hydrogenation of a ketone is a well-studied process. The reaction is believed to proceed through a six-membered transition state where the substrate coordinates to the ruthenium center. The C2 symmetry of the BINAP ligand creates a well-defined chiral environment that dictates the facial selectivity of hydride transfer from the ruthenium to the carbonyl carbon.

Quantitative Data for Asymmetric Hydrogenation of β-Keto Esters with Ru-BINAP Catalysts

| Entry | Substrate | Catalyst | S/C Ratio | Conversion (%) | ee (%) | Reference |

| 1 | Methyl acetoacetate | Ru/PMO-BINAP | 100 | 100 | 93.5 | [5] |

| 2 | Methyl acetoacetate | Ru/PMO-BINAP | 200 | 100 | 92.1 | [5] |

| 3 | Methyl acetoacetate | Ru/PMO-BINAP | 500 | 98 | 90.4 | [5] |

| 4 | Geraniol | Ru(OCOCH₃)₂[(R)-BINAP] | 1000 | >99 | 98 | [6] |

| 5 | Naphthacrylic acid | Ru-(S)-BINAP | - | >99 | 98 | [7] |

Salen Ligands in Asymmetric Epoxidation

C2-symmetric Salen ligands, typically complexed with manganese(III), are renowned for their ability to catalyze the enantioselective epoxidation of unfunctionalized olefins. The Jacobsen-Katsuki epoxidation, employing a chiral Mn-Salen complex, provides a powerful method for the synthesis of chiral epoxides, which are versatile building blocks in organic synthesis.[8][9] The catalyst, often referred to as Jacobsen's catalyst, is readily prepared and exhibits high catalytic activity and enantioselectivity for a broad range of substrates.[1][8]

The proposed mechanism involves the formation of a high-valent manganese(V)-oxo species, which acts as the active oxidant.[8][10] The C2-symmetric Salen ligand creates a chiral pocket around the metal-oxo core, directing the olefin to approach from a specific face and thus controlling the stereochemistry of the resulting epoxide.[11]

Quantitative Data for Asymmetric Epoxidation of Olefins with Jacobsen's Catalyst

| Entry | Olefin | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | 75 | 93 | [12] |

| 2 | 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | 73 | 84 | [12] |

| 3 | Styrene | (R,R)-Jacobsen's Catalyst | 52 | 93 | [12] |

| 4 | Indene | (R,R)-Jacobsen's Catalyst | 81 | 86 | [12] |

| 5 | 6-Cyano-2,2-dimethylchromene | (R,R)-Jacobsen's Catalyst | - | 95 |

Bis(oxazoline) Ligands in Asymmetric Diels-Alder Reactions

Bis(oxazoline) (BOX) ligands are a versatile class of C2-symmetric ligands that have found widespread use in a variety of asymmetric catalytic reactions, particularly in Lewis acid-catalyzed transformations.[3] When complexed with copper(II), BOX ligands form highly effective catalysts for the enantioselective Diels-Alder reaction, a powerful method for the construction of six-membered rings. The catalyst promotes the reaction between a diene and a dienophile with high levels of both diastereoselectivity and enantioselectivity.

The stereochemical outcome is rationalized by the formation of a square-planar complex between the copper(II)-BOX catalyst and the dienophile. The chiral environment created by the BOX ligand dictates the facial selectivity of the diene's approach, leading to the preferential formation of one enantiomer of the Diels-Alder adduct.

Quantitative Data for Asymmetric Diels-Alder Reaction of 3-Acryloyl-2-oxazolidinone with Cyclopentadiene

| Entry | Ligand | Catalyst | Yield (%) | endo:exo | ee (%) (endo) | Reference |

| 1 | (S,S)-t-Bu-BOX | --INVALID-LINK--₂ | 95 | >99:1 | 98 | |

| 2 | (S,S)-Ph-BOX | --INVALID-LINK--₂ | 92 | 98:2 | 96 | |

| 3 | IndaBOX | Cu(OTf)₂ | >99 | 90:10 | 56 | |

| 4 | (S,S)-i-Pr-BOX | Cu(OTf)₂ | 98 | 97:3 | 94 | |

| 5 | (R,R)-t-Bu-BOX | CuCl₂ | 85 | 95:5 | 91 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative C2-symmetric ligands and their application in a key catalytic reaction.

Synthesis of (R)-(+)-BINAP

This procedure is adapted from Organic Syntheses.[2]

A. Preparation of (R)-(+)-1,1'-bi-2-naphthol ditriflate

-

To an oven-dried 100-mL flask, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

-

Add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol).

-

Cool the mixture to 5-10 °C and add triflic anhydride (20.0 g, 70 mmol) under a nitrogen atmosphere.

-

Stir the reaction at room temperature overnight (approximately 17 hours).

-

Add hexane (60 mL) and filter the mixture through a pad of silica gel.

-

Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).

-

Concentrate the filtrate under vacuum to yield the ditriflate as a white solid (15.4 g, 94% yield).[2]

B. Preparation of (R)-(+)-BINAP

-

To an oven-dried 250-mL flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (1.1 g, 2 mmol).

-

Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL).

-

Add diphenylphosphine (2.0 mL, 12 mmol) at room temperature.

-

Heat the resulting dark red solution at 100 °C for 30 minutes.

-

In a separate flask, dissolve the (R)-(+)-1,1'-bi-2-naphthol ditriflate (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 11.2 g, 100 mmol) in anhydrous DMF (60 mL).

-

Add the solution of the ditriflate and DABCO to the nickel complex solution.

-

Heat the reaction at 100 °C for 2-3 days until the ditriflate is consumed.

-

Cool the dark brown solution to -15 to -20 °C and stir for 2 hours.

-

Filter the product, wash the solid with methanol (2 x 20 mL), and dry under vacuum to obtain (R)-(+)-BINAP as a white to off-white crystalline solid (9.6 g, 77% yield).[2]

Synthesis of (R,R)-Jacobsen's Catalyst

This procedure is a general method adapted from literature protocols.[1]

A. Resolution of (±)-trans-1,2-Diaminocyclohexane

-

Dissolve L-(+)-tartaric acid (7.5 g, 0.05 mol) in 25 mL of distilled water in a 150 mL beaker.

-

Slowly add 1,2-diaminocyclohexane (a mixture of cis and trans isomers, 11.4 g, 0.10 mol) to the stirred solution. The addition is exothermic.

-

Allow the solution to cool to room temperature, which should result in the precipitation of the (R,R)-diamine mono-tartrate salt.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

-

To obtain the free diamine, treat the tartrate salt with an aqueous solution of NaOH and extract with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

B. Synthesis of the Salen Ligand

-

Dissolve the resolved (R,R)-1,2-diaminocyclohexane (3.5 mmol) in ethanol.

-

Add two equivalents of 3,5-di-tert-butylsalicylaldehyde (7.0 mmol) to the solution.

-

Reflux the mixture for 2 hours. A yellow-orange precipitate of the Salen ligand will form.

-

Cool the mixture, collect the precipitate by filtration, and dry under vacuum.

C. Preparation of the (R,R)-Jacobsen's Catalyst

-

Dissolve the synthesized Salen ligand (3.0 mmol) in ethanol.

-

Add manganese(II) acetate tetrahydrate (3.3 mmol) to the solution.

-

Reflux the mixture for 1 hour. The color of the solution will change from yellow-orange to dark brown.

-

Recrystallize the resulting manganese complex from heptane and dry under vacuum to obtain the (R,R)-Jacobsen's catalyst.

General Procedure for the Synthesis of a Bis(oxazoline) (BOX) Ligand

This is a general procedure for the synthesis of BOX ligands from amino alcohols and dinitriles.[3]

-

In a round-bottom flask, combine the chiral 2-amino alcohol (e.g., (S)-phenylalaninol, 2 equivalents) and a dinitrile (e.g., malononitrile, 1 equivalent).

-

Add a catalytic amount of a Lewis acid, such as zinc chloride or cadmium chloride.

-

Heat the mixture, typically without a solvent, at a temperature sufficient to effect cyclization (e.g., 100-140 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and purify the resulting bis(oxazoline) ligand by column chromatography or recrystallization.

Asymmetric Epoxidation of an Olefin using Jacobsen's Catalyst

This is a general procedure for the epoxidation of an unfunctionalized olefin.[1]

-

In a 50 mL Erlenmeyer flask, dissolve the alkene (0.5 g) and Jacobsen's catalyst (10 mol%) in 5 mL of dichloromethane.

-

In a separate flask, prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach.

-

Adjust the pH of the bleach solution to approximately 11.3 by the dropwise addition of 1 M NaOH.

-

Add the buffered bleach solution to the solution of the alkene and catalyst.

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude epoxide.

-

Purify the epoxide by column chromatography.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.[1]

Visualizing Mechanisms and Workflows